Ethanone, 1-(4-fluorophenyl)-, hydrazone

Antifungal Medicinal Chemistry Agrochemicals

Ethanone, 1-(4-fluorophenyl)-, hydrazone (CAS 93480-06-9), also known as 4-Fluoroacetophenone hydrazone, is a hydrazone compound with the molecular formula C8H9FN2 and a molecular weight of 152.17 g/mol. Hydrazones, characterized by the R1R2C=NNH2 functional group, are valued in medicinal and synthetic chemistry for their reactivity and biological potential.

Molecular Formula C8H9FN2
Molecular Weight 152.17 g/mol
CAS No. 93480-06-9
Cat. No. B12673265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(4-fluorophenyl)-, hydrazone
CAS93480-06-9
Molecular FormulaC8H9FN2
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESCC(=NN)C1=CC=C(C=C1)F
InChIInChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+
InChIKeyFDYSTUDDBWYLCD-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(4-fluorophenyl)-, hydrazone (CAS 93480-06-9): Procurement-Focused Overview of Physicochemical and Structural Properties


Ethanone, 1-(4-fluorophenyl)-, hydrazone (CAS 93480-06-9), also known as 4-Fluoroacetophenone hydrazone, is a hydrazone compound with the molecular formula C8H9FN2 and a molecular weight of 152.17 g/mol [1]. Hydrazones, characterized by the R1R2C=NNH2 functional group, are valued in medicinal and synthetic chemistry for their reactivity and biological potential [1]. Its key physicochemical properties include a density of 1.117 g/cm³, a boiling point of 237.875 °C at 760 mmHg, a flash point of 97.664 °C, a refractive index of 1.522, a topological polar surface area (PSA) of 38.4 Ų, and a calculated LogP (XlogP) of 1.6 .

Why 4-Fluoroacetophenone Hydrazone (CAS 93480-06-9) Cannot Be Substituted by Unspecified Hydrazone Analogs in Procurement


Hydrazone compounds are not a monolithic class; their biological activity and physicochemical behavior are highly sensitive to specific structural features. Simple substitution with another hydrazone can lead to dramatically different outcomes. For instance, the presence and position of a fluorine atom on the aromatic ring is known to significantly modulate bioactivity, as seen in studies where a 4-fluorophenylhydrazone derivative displayed broad-spectrum antifungal activity with EC50 values ranging from 0.870-3.26 μg/mL, often outperforming the non-fluorinated analogs and the standard fungicide carbendazim [1]. Similarly, the specific ketone or aldehyde precursor dictates the resulting hydrazone's properties; studies on acetophenone-hydrazone derivatives have shown that variations in the acetophenone moiety (e.g., 4'-cyclohexyl vs. 4'-piperidino) lead to compounds with different antimycobacterial profiles [2]. Therefore, generic substitution without precise structural matching invalidates experimental reproducibility and can compromise project outcomes.

Quantitative Differentiation of 4-Fluoroacetophenone Hydrazone (CAS 93480-06-9): A Comparator-Based Evidence Guide for Informed Sourcing


Antifungal Potency: 4-Fluorophenylhydrazone Moieties vs. Non-Fluorinated Analogs and Carbendazim

In a head-to-head study, 4-fluorophenylhydrazone derivatives exhibited highly effective and broad-spectrum in vitro inhibition against 11 phytopathogenic fungi. The EC50 values ranged from 0.870 to 3.26 μg/mL. This performance was superior to the positive control, carbendazim, in most test cases, and also exceeded the activity of the corresponding non-fluorinated phenylhydrazone analogs [1].

Antifungal Medicinal Chemistry Agrochemicals

Physicochemical and ADME Predictors: LogP and PSA Comparison for Permeability and Oral Bioavailability

The compound's calculated LogP (XlogP) is 1.6 and its topological polar surface area (TPSA) is 38.4 Ų . These values fall within favorable ranges for drug-likeness according to Lipinski's Rule of Five. When compared to a less lipophilic analog like 1-(4-fluorophenyl)ethanone (CAS 403-42-9, LogP ≈ 1.3) [1], the hydrazone's higher LogP suggests improved membrane permeability. Furthermore, its TPSA is well below the 140 Ų threshold for good oral bioavailability, contrasting with more polar hydrazone derivatives that may exhibit limited passive diffusion [2].

ADME Medicinal Chemistry Drug Design

Role as a Privileged Intermediate: Contrasting Synthesis Routes and Yields

The target compound is a direct intermediate in the synthesis of complex heterocycles via Fischer indole synthesis and other cyclocondensation reactions. For example, condensation with 2-ketoglutaric acid produces an intermediate hydrazone that can be cyclized to an indole diester, a pathway not accessible with non-hydrazone analogs [1]. In contrast, using the parent ketone, 4-fluoroacetophenone, would require additional synthetic steps to introduce the nitrogen functionality. While specific yields for this compound are not widely reported, the hydrazone condensation is a standard high-yielding reaction for introducing nitrogen [2].

Synthetic Chemistry Organic Synthesis Process Chemistry

Optimal Application Scenarios for 4-Fluoroacetophenone Hydrazone (CAS 93480-06-9) Driven by Quantitative Evidence


Development of Broad-Spectrum Antifungal Agents for Crop Protection

The compound serves as a key scaffold for designing new fungicides. Its 4-fluorophenylhydrazone core has been shown to confer broad-spectrum in vitro antifungal activity with EC50 values of 0.870-3.26 μg/mL against 11 phytopathogenic fungi, outperforming the commercial standard carbendazim in most cases [1]. This makes it a high-priority building block for agrochemical research aimed at overcoming resistance.

Lead Optimization in Medicinal Chemistry for Improved ADME Properties

Its favorable in silico ADME predictors—a LogP of 1.6 and a TPSA of 38.4 Ų—make it a suitable starting point for medicinal chemistry campaigns targeting oral bioavailability . The compound's balanced lipophilicity can be leveraged to improve membrane permeability compared to more polar analogs, guiding structure-activity relationship (SAR) studies.

Synthesis of Nitrogen-Containing Heterocycles via Fischer Indole and Related Reactions

As a hydrazone, this compound is a direct precursor to valuable heterocyclic systems like indoles, pyrazoles, and pyrazolines, which are ubiquitous in pharmaceuticals. It can be condensed with carbonyl compounds like 2-ketoglutaric acid to yield intermediates for cyclization, offering a concise synthetic route to complex molecules [2]. This is a distinct advantage over non-hydrazone analogs.

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